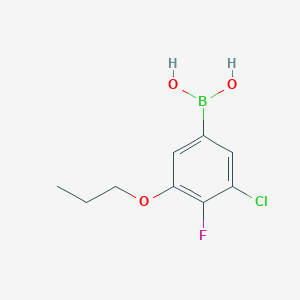![molecular formula C19H19N3O4S B2637502 2-{[4-(4-ethoxyphenyl)-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid CAS No. 750607-25-1](/img/structure/B2637502.png)
2-{[4-(4-ethoxyphenyl)-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-{[4-(4-ethoxyphenyl)-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid is a complex molecule that has garnered interest due to its unique chemical structure and potential applications across various scientific fields. The compound is composed of multiple aromatic rings and functional groups, including a triazole ring, which is known for its versatility in chemical reactions and biological activity.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of 2-{[4-(4-ethoxyphenyl)-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid typically involves multi-step synthesis, incorporating various organic synthesis techniques. The initial steps may include the formation of intermediate compounds such as ethoxyphenyl and methoxyphenyl derivatives. This is followed by the introduction of the triazole ring through cyclization reactions under controlled conditions. The final step usually involves the coupling of the triazole derivative with acetic acid under acidic or basic conditions, depending on the desired yield and purity.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow chemistry techniques to optimize the reaction conditions and maximize the output. Automation and process control are essential to maintaining the quality and consistency of the compound at large scales.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Oxidation reactions might alter the functional groups on the aromatic rings or the triazole ring, while reduction reactions could modify the sulfur-containing acetic acid moiety.
Common Reagents and Conditions: Typical reagents used in reactions with this compound include oxidizing agents like potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions. Substitution reactions might involve reagents like halogenating agents for introducing halogen atoms into the compound.
Major Products Formed: The major products formed from these reactions can vary widely depending on the specific conditions and reagents used. For example, oxidation of the triazole ring can lead to the formation of various oxides, while substitution reactions can yield halogenated derivatives of the original compound.
科学的研究の応用
2-{[4-(4-ethoxyphenyl)-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry.
Chemistry: In the field of chemistry, this compound is often used as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique triazole ring makes it a valuable building block for creating diverse chemical libraries.
Biology and Medicine: In biological and medical research, this compound has been explored for its potential as a therapeutic agent. The triazole ring is known for its bioactivity, and modifications to this compound can lead to the development of drugs with specific targets and modes of action. It has shown promise in the treatment of various diseases, including cancer and infectious diseases.
Industry: In industrial applications, this compound is used as an intermediate in the production of specialty chemicals. Its stability and reactivity make it suitable for use in various manufacturing processes, including the production of polymers and other advanced materials.
作用機序
The mechanism by which 2-{[4-(4-ethoxyphenyl)-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid exerts its effects is primarily through its interaction with molecular targets and pathways within cells. The triazole ring can bind to specific proteins or enzymes, inhibiting their activity and leading to therapeutic effects. The sulfur-containing acetic acid moiety may also play a role in enhancing the compound's bioavailability and stability.
類似化合物との比較
When compared to other similar compounds, 2-{[4-(4-ethoxyphenyl)-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid stands out due to its unique combination of functional groups and chemical properties. Similar compounds might include those with triazole rings or sulfur-containing acetic acid moieties, but the specific arrangement of these groups in this compound provides distinct advantages in terms of reactivity and bioactivity.
List of Similar Compounds:2-(4-phenyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-ylthio)acetic acid
2-(4-ethoxyphenyl)-5-(2-methoxyphenyl)-1,2,4-triazole
2-(4-ethoxyphenyl)-5-(2-methoxyphenyl)-1,2,3-triazole
This compound's versatility and unique properties continue to make it a subject of interest for researchers across various scientific disciplines.
特性
IUPAC Name |
2-[[4-(4-ethoxyphenyl)-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-3-26-14-10-8-13(9-11-14)22-18(15-6-4-5-7-16(15)25-2)20-21-19(22)27-12-17(23)24/h4-11H,3,12H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOFMBYRNJOHUFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[[2-(Cyclopropylmethyl)pyrazol-3-yl]methyl-(3-methylcyclobutyl)amino]ethanesulfonyl fluoride](/img/structure/B2637419.png)
![1-methyl-8-(3-methylphenyl)-3-propyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/new.no-structure.jpg)


![Ethyl 6-benzyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2637428.png)


![N-(4-morpholinobut-2-yn-1-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2637432.png)
![N-(4-chlorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2637434.png)
![N-(acenaphtho[1,2-d]thiazol-8-yl)-4-cyanobenzamide](/img/structure/B2637435.png)



![{3-[2-(Adamantan-1-yl)ethoxy]-2-hydroxypropyl}diethylamine hydrochloride](/img/structure/B2637442.png)
